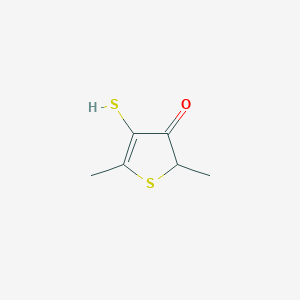

4-Mercapto-2,5-dimethyl-2,3-dihydrothiophene-3-one

Cat. No. B8322011

M. Wt: 160.3 g/mol

InChI Key: PRNBHEPDGSQXGK-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04080367

Procedure details

12.8 grams (0.1 m) of 4 hydroxy-2,5-dimethyl-2,3-dihydrofuran-3-one were dissolved in 70 ml of dry pyridine. The solution was stirred and cooled to -10° C in an ice-salt bath. With stirring a cold solution of 22.9 grams (0.12 m) of p-toluene sulfonylchloride in 50 ml of dry dichloromethane was added dropwise (temp. below -5° C). After completion of the addition (1 hour), stirring at 0° C was continued for 3 hours, and water (10 ml) was added in portions at intervals of 5 min., with stirring and cooling, so that the temperature did not rise above 5° C. The solution was then poured into 250 ml of ice-water. The mixture was extracted four times with dichloromethane, the combined extracts were successively washed with portions of ice-cold dilute sulphuric acid, water, sodium hydrogen carbonate solution and water. The dichloromethane solution is then dried with anhydrous sodium sulphate and evaporated to dryness. Crystallization from ethanol yielded 21.3 grams = 75.5% of the pure 4-p-toluene-sulfonyloxy-2,5-dimethyl-2,3-dihydrofuran-3-one with m.p. 70°-72° C. 3.5 grams (12.4 mmol) of the tosylate thus obtained were dissolved in a mixture of 15 ml of ethanol and 5 ml of water at 40° C. To this solution was added a solution of 1.68 grams (30 mmol) of sodium hydrogensulphide in 20 ml of ethanol, while a gentle stream of hydrogen sulphide was passed through the reaction mixture. After completion of the addition, which took one hour, stirring and passing of H2S into the solution were continued for 6 hours at 40° C and the reaction mixture was diluted with 200 ml of water, acidified with aqueous dilute hydrochloric acid (pH 5.5) and continuously extracted with ether for 18 hours. The extract was dried over anhydrous sodium sulphate and evaporated to dryness. From the residue the title compound was isolated in a quantity of 3 grams by preparative gaschromatography, using a column of 600 × 0.4 cm, a support of Diatoport S (a silanated silicagel) ex Hewlett Packard, loaded with 1% Carbowax 20 M (a polyethylene glycol ether with a molecular weight above 20,000) ex Hewlett Packard and 10% Apiezon (a mixture of stable alkanes) ex Shell Comp. Nitrogen was used as a carrier gas at a velocity of 40 ml per minute.

Name

sodium hydrogensulphide

Quantity

1.68 g

Type

reactant

Reaction Step Two

Name

Identifiers

|

REACTION_CXSMILES

|

S([C:5]1[CH:11]=C[C:8]([CH3:9])=[CH:7][CH:6]=1)([O-])(=O)=O.[SH2:12].[Na].[SH2:14].Cl.C([OH:18])C>O>[SH:12][C:6]1[C:7](=[O:18])[CH:8]([CH3:9])[S:14][C:5]=1[CH3:11] |f:1.2,^1:12|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

3.5 g

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)([O-])C1=CC=C(C)C=C1

|

Step Two

|

Name

|

sodium hydrogensulphide

|

|

Quantity

|

1.68 g

|

|

Type

|

reactant

|

|

Smiles

|

S.[Na]

|

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Six

Step Seven

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After completion of the addition, which

|

WAIT

|

Type

|

WAIT

|

|

Details

|

were continued for 6 hours at 40° C

|

|

Duration

|

6 h

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

continuously extracted with ether for 18 hours

|

|

Duration

|

18 h

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The extract was dried over anhydrous sodium sulphate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated to dryness

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |